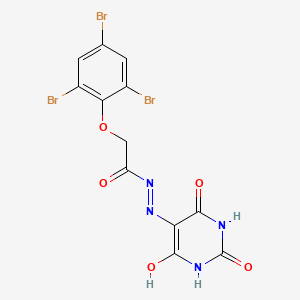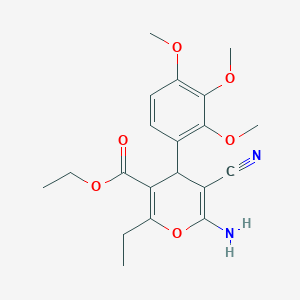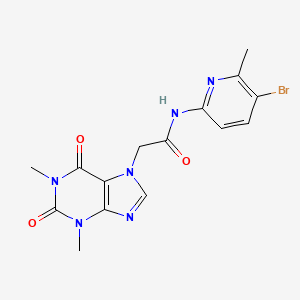![molecular formula C16H14ClFN2O2 B5201857 N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of NMDA receptor antagonists, which are compounds that inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Scientific Research Applications
CFM-2 has been studied extensively in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CFM-2 has been shown to improve cognitive function and memory in animal models of these diseases.
Mechanism of Action
CFM-2 acts as an N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor antagonist, which means it inhibits the activity of the N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor in the brain. The N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor plays an important role in synaptic plasticity and memory formation. By inhibiting the activity of this receptor, CFM-2 may improve cognitive function and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to improve cognitive function and memory in animal models of various neurological disorders. Additionally, CFM-2 has been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of CFM-2 is its potential therapeutic applications in treating various neurological disorders. Additionally, CFM-2 has been shown to be well-tolerated in animal models, with no significant side effects reported. However, one limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For CFM-2 research include further investigation into its potential therapeutic applications in treating various neurological disorders, as well as exploring its potential use as a neuroprotective agent in stroke and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of CFM-2 and improve its solubility in water for easier administration in experiments.
Synthesis Methods
The synthesis of CFM-2 involves the reaction of 2-fluoroaniline with 4-chloro-alpha-bromoacetophenone in the presence of a palladium catalyst to produce the intermediate compound, N-(2-fluorophenyl)-4-chloroacetophenone. This intermediate is then reacted with ethylenediamine in the presence of sodium hydride to produce CFM-2.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-7-5-11(6-8-12)9-10-19-15(21)16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGIWXMGSTBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
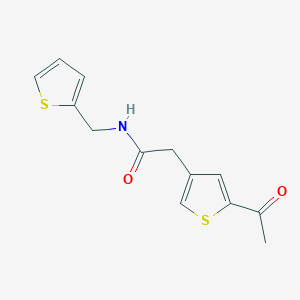

![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)
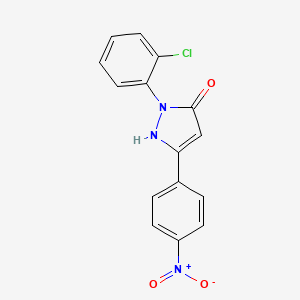
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
